

Spectroscopic Profile of 2-Acetamido-5-bromobenzoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2-Acetamido-5-bromobenzoic acid

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Acetamido-5-bromobenzoic acid**, a key intermediate in various synthetic applications, including pharmaceutical development. The following sections detail its mass spectrometry, infrared (IR), and nuclear magnetic resonance (NMR) spectral properties, along with generalized experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for **2-Acetamido-5-bromobenzoic acid** is $C_9H_8BrNO_3$, with a molecular weight of 258.07 g/mol ^[1] The key spectroscopic data are summarized in the tables below for easy reference and comparison.

Mass Spectrometry Data

Mass spectrometry of **2-Acetamido-5-bromobenzoic acid** was performed using electron ionization (EI). The resulting mass spectrum is characterized by a prominent molecular ion peak and several key fragments.

m/z Value	Relative Intensity	Assignment
257/259	Major	[M] ⁺ , Molecular ion (presence of Br isotopes)
215/217	High	[M-C ₂ H ₃ O] ⁺ , Loss of acetyl group
197/199	Moderate	[M-C ₂ H ₃ O-H ₂ O] ⁺ , Subsequent loss of water

Table 1: Key mass spectrometry peaks for **2-Acetamido-5-bromobenzoic acid**.[\[1\]](#)

Infrared (IR) Spectroscopy Data

The infrared spectrum of **2-Acetamido-5-bromobenzoic acid** reveals characteristic absorption bands corresponding to its principal functional groups. The data presented here is typical for a solid sample analyzed by Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy.

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
3300-2500	Broad	O-H stretch (Carboxylic acid)
~3250	Medium	N-H stretch (Amide)
~1700	Strong	C=O stretch (Carboxylic acid)
~1670	Strong	C=O stretch (Amide I)
~1600, 1480	Medium-Strong	C=C stretch (Aromatic ring)
~1540	Medium	N-H bend (Amide II)
~1250	Strong	C-O stretch (Carboxylic acid)
~820	Strong	C-H bend (Aromatic, out-of-plane)
~600	Medium	C-Br stretch

Table 2: Characteristic infrared absorption bands for **2-Acetamido-5-bromobenzoic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

^1H and ^{13}C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. The following data are predicted values and may vary slightly based on the solvent and experimental conditions.

^1H NMR (Proton NMR)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~11.0	Singlet (broad)	1H	COOH
~9.8	Singlet	1H	NH
~8.2	Doublet	1H	Ar-H
~7.8	Doublet of doublets	1H	Ar-H
~7.6	Doublet	1H	Ar-H
~2.1	Singlet	3H	CH ₃

Table 3: Predicted ^1H NMR chemical shifts for **2-Acetamido-5-bromobenzoic acid**.

^{13}C NMR (Carbon-13 NMR)

Chemical Shift (δ , ppm)	Assignment
~170	C=O (Carboxylic acid)
~169	C=O (Amide)
~140	Ar-C (quaternary)
~138	Ar-C (CH)
~125	Ar-C (CH)
~122	Ar-C (quaternary)
~118	Ar-C (CH)
~115	Ar-C (quaternary)
~24	CH ₃

Table 4: Predicted ¹³C NMR chemical shifts for **2-Acetamido-5-bromobenzoic acid**.

Experimental Protocols

The following sections outline generalized procedures for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Dissolve 5-10 mg of **2-Acetamido-5-bromobenzoic acid** in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.
- Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.
- Add a small amount of a reference standard (e.g., tetramethylsilane, TMS) if required.

¹H and ¹³C NMR Acquisition:

- Insert the NMR tube into the spectrometer.
- Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.
- For ^1H NMR, acquire the spectrum using a standard pulse program. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
- For ^{13}C NMR, use a proton-decoupled pulse sequence. A longer relaxation delay (2-5 seconds) and a larger number of scans are typically required due to the lower natural abundance of the ^{13}C isotope.

Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) Spectroscopy

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Record a background spectrum of the clean, empty ATR crystal.
- Place a small amount of the powdered **2-Acetamido-5-bromobenzoic acid** sample onto the center of the ATR crystal.
- Apply consistent pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.
- Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm^{-1} over the range of $4000\text{--}400\text{ cm}^{-1}$.
- Clean the ATR crystal thoroughly after the measurement.

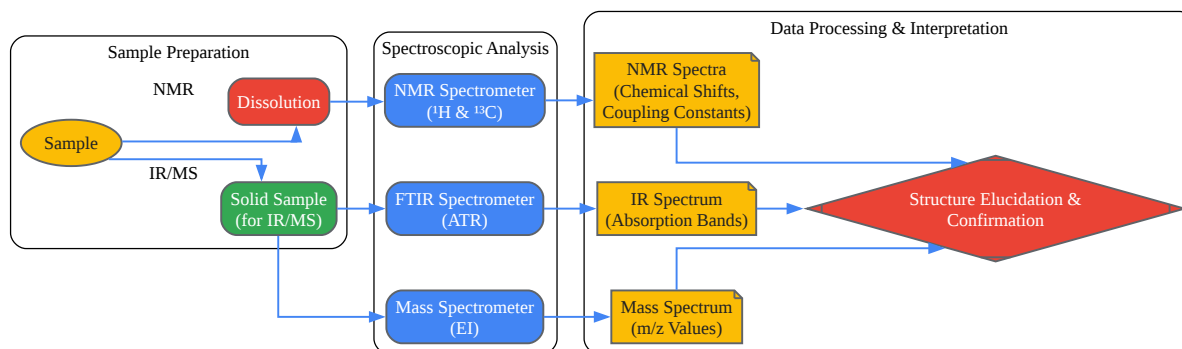
Electron Ionization Mass Spectrometry (EI-MS)

- Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

- If using a direct insertion probe, the sample is heated to induce vaporization into the ion source.
- In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).
- The resulting ions are accelerated and separated by the mass analyzer according to their mass-to-charge ratio (m/z).
- The detector records the abundance of each ion, generating the mass spectrum.

Visualized Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a solid organic compound like **2-Acetamido-5-bromobenzoic acid**.



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General workflow for spectroscopic analysis.

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References

- 1. 2-Acetamido-5-bromobenzoic Acid | C₉H₈BrNO₃ | CID 520935 - PubChem [pubchem.ncbi.nlm.nih.gov]
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